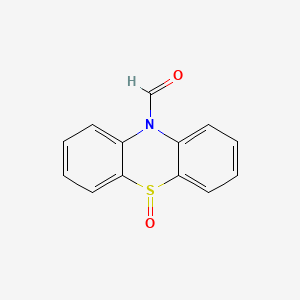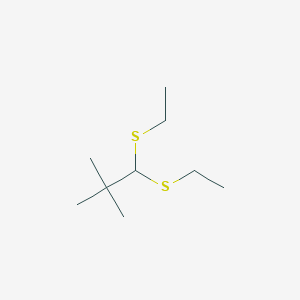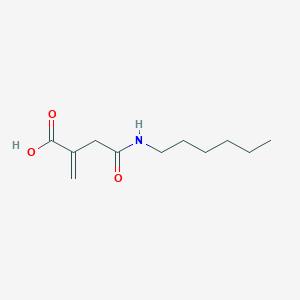
4-(Hexylamino)-2-methylidene-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Hexylamino)-2-methylidene-4-oxobutanoic acid is an organic compound with a unique structure that includes a hexylamino group, a methylidene group, and a 4-oxobutanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hexylamino)-2-methylidene-4-oxobutanoic acid typically involves the following steps:
Formation of the Hexylamino Group: This can be achieved by reacting hexylamine with a suitable precursor.
Introduction of the Methylidene Group: This step involves the addition of a methylidene group to the intermediate compound.
Formation of the 4-Oxobutanoic Acid Backbone: This can be done through various organic reactions, such as the oxidation of a suitable precursor.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations.
Análisis De Reacciones Químicas
Types of Reactions
4-(Hexylamino)-2-methylidene-4-oxobutanoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The hexylamino group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-(Hexylamino)-2-methylidene-4-oxobutanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 4-(Hexylamino)-2-methylidene-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The hexylamino group may facilitate binding to certain enzymes or receptors, while the methylidene and 4-oxobutanoic acid moieties may contribute to its overall activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
4-Hexylresorcinol: Known for its pharmacological properties and use in cosmetics.
Hexaminolevulinate: Used as an optical imaging agent.
Uniqueness
4-(Hexylamino)-2-methylidene-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Conclusion
This compound is a compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable subject for further research and development.
Propiedades
Número CAS |
91333-79-8 |
|---|---|
Fórmula molecular |
C11H19NO3 |
Peso molecular |
213.27 g/mol |
Nombre IUPAC |
4-(hexylamino)-2-methylidene-4-oxobutanoic acid |
InChI |
InChI=1S/C11H19NO3/c1-3-4-5-6-7-12-10(13)8-9(2)11(14)15/h2-8H2,1H3,(H,12,13)(H,14,15) |
Clave InChI |
NZRDHYDNJNPKOU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCNC(=O)CC(=C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


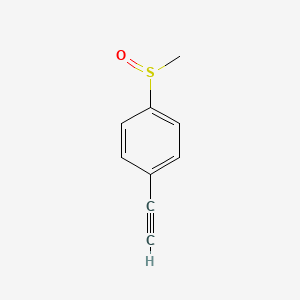
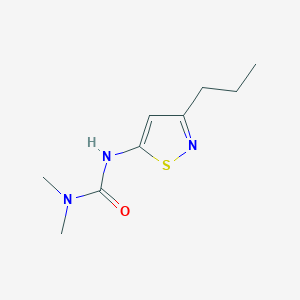
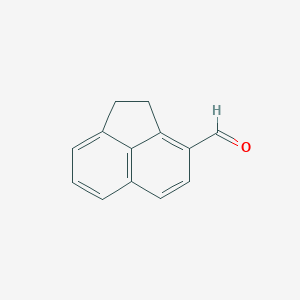
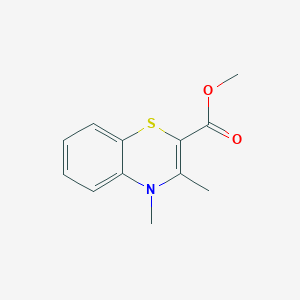
![4,5-Bis[(3-chloropropoxy)carbonyl]benzene-1,2-dicarboxylate](/img/structure/B14351006.png)
![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]diacetonitrile](/img/structure/B14351007.png)
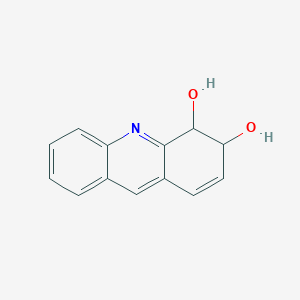

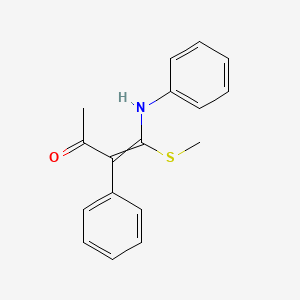
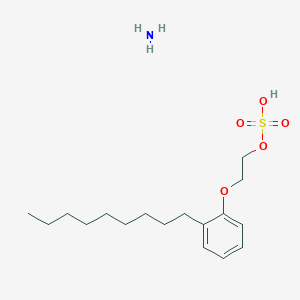
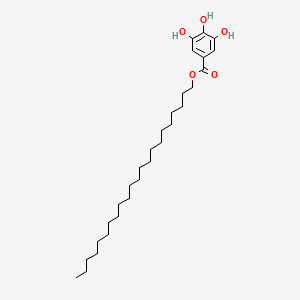
![Bicyclo[3.3.1]nonane-2,3-diol, 2,6,6-trimethyl-9-methylene-](/img/structure/B14351056.png)
